Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate are currently unknown
Mode of Action
It’s known that many piperazine derivatives interact with their targets through a nucleophilic substitution reaction .
Biochemical Pathways
Piperazine derivatives are known to serve biological systems in a wide spectrum of metabolic pathways .
Pharmacokinetics
It’s known that the bioavailability of many drugs can be influenced by factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other chemicals, and the specific biological environment within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-nitrophenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of piperazine derivatives with biological targets.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-nitrophenyl)piperazine-1-carboxylate: Similar structure but with the nitrophenyl group in a different position.
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.
These compounds share similar chemical properties but may have different reactivity and applications due to the differences in their functional groups.
Properties
IUPAC Name |
ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNLUNMWNYMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387897 | |
Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-60-2 | |
Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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